2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide
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Description
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide, also known as CP-47,497, is a synthetic cannabinoid receptor agonist. It was first synthesized in 1994 by Pfizer as a potential analgesic drug. However, its psychoactive effects led to its classification as a Schedule I controlled substance in the United States. Despite its legal status, CP-47,497 has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antibacterial Activity
A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. One specific compound exhibited notable antibacterial activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017). Another study by Nafeesa et al. (2017) also highlighted the antibacterial and anti-enzymatic potential of N-substituted derivatives of a similar structure, indicating their usefulness in combating bacterial infections (Nafeesa et al., 2017).
Enzyme Inhibition
Research by Khalid et al. (2014) involved synthesizing N-aryl/aralkyl substituted acetamide derivatives, which were evaluated for their inhibitory activities against enzymes such as acetylcholinesterase and butyrylcholinesterase. These studies showed that many of the synthesized compounds displayed promising enzyme inhibition, which is relevant for therapeutic applications in neurodegenerative diseases and other conditions (Khalid et al., 2014).
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized through various studies, contributing to the understanding of their chemical properties and potential applications in medicinal chemistry. For instance, research by Rehman et al. (2018) synthesized new N-substituted derivatives to evaluate them as potential drug candidates for Alzheimer’s disease, highlighting the versatility of this compound's framework in drug development (Rehman et al., 2018).
properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c23-19-11-13-21(14-12-19)29(27,28)25-16-5-4-10-20(25)17-22(26)24-15-6-9-18-7-2-1-3-8-18/h1-3,7-8,11-14,20H,4-6,9-10,15-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXXJBANYPFRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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